N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, including the formation of the triazolo-pyrimidine core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine involves interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- Imidazole derivatives
- Indole derivatives
Uniqueness
N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific triazolo-pyrimidine structure, which imparts distinct biological activities and chemical reactivity. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H23N9 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H23N9/c1-4-18-14-9-12(2)22-17(23-14)25-7-5-24(6-8-25)15-10-13(3)21-16-19-11-20-26(15)16/h9-11H,4-8H2,1-3H3,(H,18,22,23) |
InChI Key |
YQYDMPRYGIJLBB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C |
Origin of Product |
United States |
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